N-(5-Amino-2-chlorophenyl)-2-ethoxyacetamide
Description
N-(5-Amino-2-chlorophenyl)-2-ethoxyacetamide is a chloroacetamide derivative characterized by a 2-ethoxyacetamide group attached to a 5-amino-2-chlorophenyl ring.
Properties
IUPAC Name |
N-(5-amino-2-chlorophenyl)-2-ethoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-2-15-6-10(14)13-9-5-7(12)3-4-8(9)11/h3-5H,2,6,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRKSODIFKJDJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-chlorophenyl)-2-ethoxyacetamide typically involves the reaction of 5-amino-2-chlorophenol with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include ethyl chloroacetate, 5-amino-2-chlorophenol, and a base such as sodium hydroxide or potassium carbonate.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-chlorophenyl)-2-ethoxyacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Amino-2-chlorophenyl)-2-ethoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-chlorophenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxyacetamide group can interact with hydrophobic regions. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chloroacetamide derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a detailed comparison of N-(5-Amino-2-chlorophenyl)-2-ethoxyacetamide with structurally related compounds:
Structural and Functional Group Analysis
Biological Activity
N-(5-Amino-2-chlorophenyl)-2-ethoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be described by the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 227.69 g/mol
- IUPAC Name : this compound
The presence of the amino group and the ethoxyacetamide moiety contributes to its biological activity.
Antiviral Activity
Recent studies have explored the antiviral properties of compounds related to this compound. For instance, analogues of this compound have shown promising results against human adenovirus (HAdV). A series of substituted benzamides exhibited significant antiviral activity, with some derivatives demonstrating sub-micromolar potency against HAdV, indicating that modifications to the core structure can enhance efficacy against viral infections .
Anticancer Potential
The anticancer properties of related compounds have been investigated, particularly in relation to breast cancer cell lines such as MCF-7. Compounds derived from similar scaffolds have shown varying degrees of cytotoxicity, with IC values ranging from 3.77 to 24.79 µg/mL. These findings suggest that the structural features of this compound may influence its ability to inhibit cancer cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies:
| Compound Variant | Key Modifications | Biological Activity (IC) |
|---|---|---|
| Base Compound | - | - |
| 5-Chloro Analog | Chlorine substitution | IC = 0.27 μM |
| Hydroxy Substituted Variants | Hydroxyl group addition | IC = 5.72–12.60 μg/mL |
| Lipophilic Variants | Addition of lipophilic groups | Enhanced activity |
These modifications indicate that both electron-withdrawing and electron-donating groups can significantly impact the compound's activity.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays demonstrated that this compound and its analogues can effectively inhibit specific viral replication pathways. For example, certain derivatives were found to target the DNA replication process in HAdV .
- Cytotoxicity Assessments : Cytotoxicity tests revealed that modifications leading to increased lipophilicity corresponded with enhanced anticancer activity against MCF-7 cells .
- Mechanistic Insights : Preliminary mechanistic studies suggested that these compounds may interfere with critical stages in viral life cycles or cancer cell proliferation, warranting further investigation into their mechanisms of action.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
